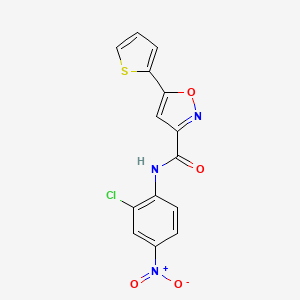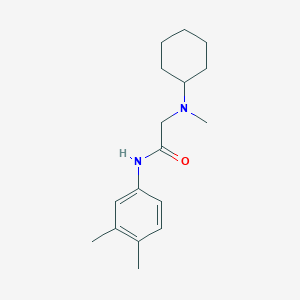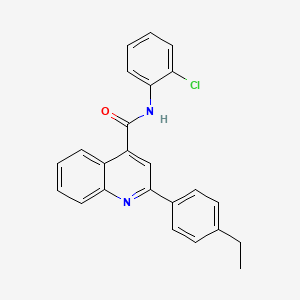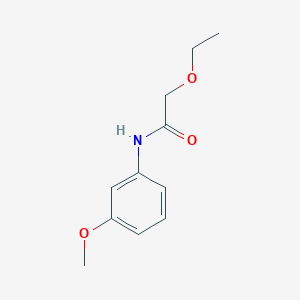![molecular formula C19H21FN2O3S B4690999 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP is a G-protein coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and mood regulation. PF-04457845 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
PF-04457845 is a selective antagonist of the 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, which plays a role in pain modulation, anxiety, and mood regulation. By blocking the activity of the this compound receptor, PF-04457845 can modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
PF-04457845 has been shown to have anxiolytic and antidepressant effects in preclinical studies, as well as the ability to reduce drug-seeking behavior in animal models of addiction. It has also been investigated for its potential use in the treatment of chronic pain, with promising results in preclinical studies. PF-04457845 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PF-04457845 in lab experiments is its selectivity for the 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation of using PF-04457845 is its relatively low potency, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
For research on PF-04457845 include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain management. Additionally, research could focus on optimizing the synthesis method to improve the potency and selectivity of the compound, as well as investigating its pharmacokinetics and pharmacodynamics in vivo. Finally, studies could be conducted to investigate potential drug-drug interactions and safety considerations.
Aplicaciones Científicas De Investigación
PF-04457845 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain management. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been shown to reduce drug-seeking behavior in animal models of addiction. PF-04457845 has also been investigated for its potential use in the treatment of chronic pain, with promising results in preclinical studies.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-10-8-15(9-11-16)14-26(24,25)21-18-7-3-2-6-17(18)19(23)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUAEGUCHXKPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4690918.png)
![2-(4-ethoxyphenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4690928.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)
![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)

![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)




![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)

